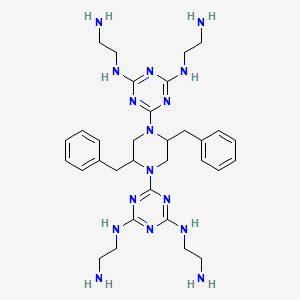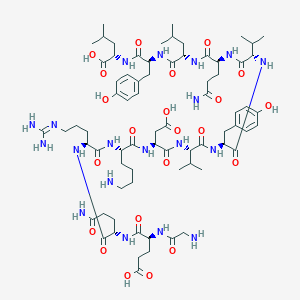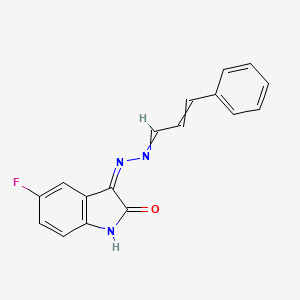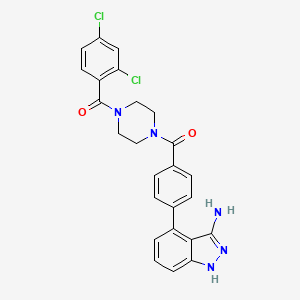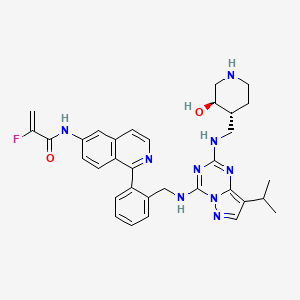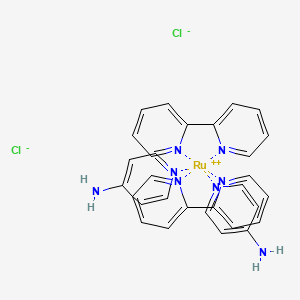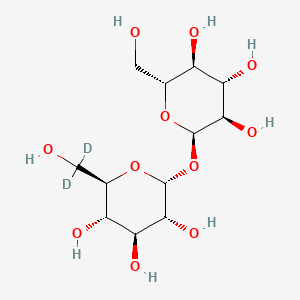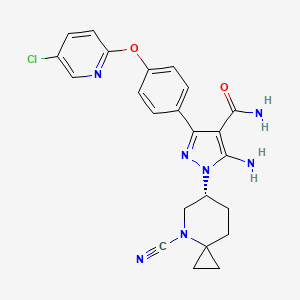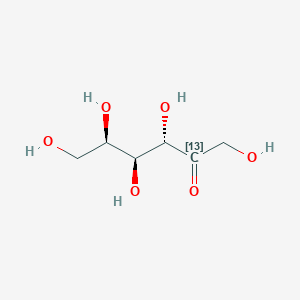
D-Tagatose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tagatose-13C-1: is a rare monosaccharide that is isotopically labeled with carbon-13 at the first carbon position. This compound is a derivative of D-Tagatose, a naturally occurring ketohexose that is found in small quantities in various dairy products. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Tagatose-13C-1 typically involves the isotopic labeling of D-Tagatose. One common method is the enzymatic isomerization of D-Galactose-13C-1 using L-Arabinose isomerase. This enzyme catalyzes the conversion of D-Galactose-13C-1 to this compound under mild reaction conditions, usually at a pH of 7.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound is often achieved through biocatalytic processes. These processes utilize whole cells or isolated enzymes as catalysts to convert D-Galactose-13C-1 to this compound. The biocatalytic methods are preferred due to their high efficiency, environmental friendliness, and minimal by-product formation .
Análisis De Reacciones Químicas
Types of Reactions: D-Tagatose-13C-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound acid.
Reduction: It can be reduced to form this compound alcohol.
Isomerization: The compound can undergo isomerization to form other ketohexoses.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Isomerization: Enzymes like L-Arabinose isomerase are used under mild conditions (pH 7.0, 37°C).
Major Products:
Oxidation: this compound acid.
Reduction: this compound alcohol.
Isomerization: Other ketohexoses.
Aplicaciones Científicas De Investigación
Chemistry: D-Tagatose-13C-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its isotopic labeling allows for precise tracking of the compound through various biochemical processes .
Biology: In biological research, this compound is used to study the effects of rare sugars on cellular functions and metabolic pathways. It is also used in studies related to prebiotic effects and gut microbiota .
Medicine: It is also being investigated for its potential anti-cancer properties and its role in promoting beneficial gut bacteria .
Industry: In the food industry, this compound is used as a low-calorie sweetener and a substitute for sucrose. Its prebiotic properties make it a valuable additive in functional foods and beverages .
Mecanismo De Acción
D-Tagatose-13C-1 exerts its effects through several mechanisms. In the intestine, it is poorly absorbed, leading to its fermentation by gut microbiota into short-chain fatty acids. These fatty acids are then absorbed and metabolized, providing health benefits such as improved gut health and reduced blood glucose levels . Additionally, this compound inhibits key enzymes involved in sugar metabolism, such as fructokinase and phosphomannose isomerase, which contributes to its anti-diabetic effects .
Comparación Con Compuestos Similares
D-Tagatose: The non-labeled form of D-Tagatose, which shares similar properties but lacks the isotopic labeling.
D-Galactose-13C-1: Another isotopically labeled monosaccharide used in metabolic studies.
D-Fructose: A ketohexose similar to D-Tagatose but with different metabolic pathways.
Uniqueness: D-Tagatose-13C-1 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where precise measurement and tracking of metabolic pathways are required .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i4+1 |
Clave InChI |
BJHIKXHVCXFQLS-UZHOXOSUSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([13C](=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


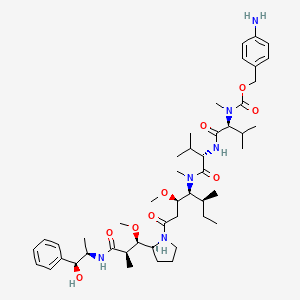
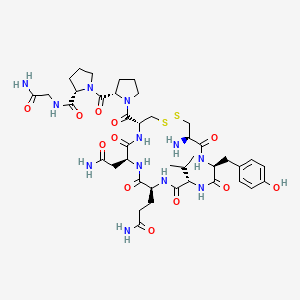
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
